N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
Description
N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic amine derivative featuring two benzyl groups attached to the nitrogen atom of the 1,4-dioxaspiro[4.5]decane scaffold. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing neuroprotective agents and analgesics . Its synthesis involves reductive amination of 1,4-cyclohexanedione monoethylene acetal with dibenzylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane, achieving high yields (95% after purification) . The spirocyclic structure imparts conformational rigidity, enhancing binding affinity to biological targets such as serotonin transporters and opioid receptors .
Properties
IUPAC Name |
N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-3-7-19(8-4-1)17-23(18-20-9-5-2-6-10-20)21-11-13-22(14-12-21)24-15-16-25-22/h1-10,21H,11-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGRBUYEPGOGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N(CC3=CC=CC=C3)CC4=CC=CC=C4)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621454 | |
| Record name | N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168893-04-7 | |
| Record name | N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: This compound serves as a crucial intermediate in synthesizing more complex organic molecules, facilitating advancements in organic chemistry and materials science .
2. Biology:
- Development of Bioactive Molecules: There is ongoing research into its potential use in creating pharmaceuticals and agrochemicals that target specific biological pathways, which could lead to novel treatments for various diseases .
- Mechanism of Action: The dibenzylamine moiety allows interaction with biological receptors, potentially modulating their activity. This characteristic is vital for designing drugs that require specific receptor binding affinities.
3. Medicine:
- Therapeutic Applications: Investigations are underway to explore its efficacy as a therapeutic agent, particularly in the development of drugs aimed at inhibiting enzymes relevant in cancer treatment, such as topoisomerase II . The compound's structural uniqueness contributes to its potential as a lead compound in drug discovery programs.
4. Industrial Applications:
- Material Development: this compound can be utilized in creating new materials with tailored properties, such as polymers and coatings that exhibit enhanced performance characteristics for industrial applications .
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in inhibiting human topoisomerase II, an enzyme critical in DNA replication and repair processes. One notable research effort demonstrated that derivatives of this compound exhibited high specificity towards the enzyme, suggesting its potential as an anticancer therapeutic agent .
Further investigations into its solubility and metabolic stability have shown promising results that support its viability as a candidate for drug formulation. For instance, kinetic solubility tests indicated that derivatives of this compound could achieve solubility levels exceeding 250 μM, which is favorable for drug development applications .
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets and pathways. The dibenzylamine moiety can interact with various biological receptors, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Structural and Functional Variations
The pharmacological and physicochemical properties of spirocyclic amines are highly dependent on substituents at the nitrogen atom and the spirocyclic core. Below is a comparative analysis with key analogs:
Substituent Effects on Properties
- Lipophilicity and Bioavailability: The dibenzyl analog exhibits higher lipophilicity (logP ~3.5 estimated) compared to N-methyl or N-propyl derivatives, enhancing blood-brain barrier penetration for CNS-targeted therapies .
Synthetic Efficiency :
- Biological Activity: The dibenzyl derivative’s neuroprotective effects are linked to its ability to inhibit glutamate transporters, reducing excitotoxicity . N,N-Dimethyl-8-phenyl analogs show potent NOP/mu opioid receptor mixed agonism, making them candidates for non-addictive analgesics .
Research Challenges and Opportunities
- Synthetic Limitations : Sterically hindered analogs (e.g., N-propyl-piperazinyl) require optimized catalysts to improve yields .
- Structural Diversification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) could modulate metabolic stability .
- Biological Screening : Few analogs have undergone in vivo efficacy studies, highlighting a gap in translational research .
Biological Activity
N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including relevant studies, data tables, and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 337.455 g/mol
- CAS Number : 168893-04-7
- LogP : 4.3745 (indicating moderate lipophilicity) .
Research indicates that compounds similar to this compound may interact with various biological targets, particularly in the central nervous system (CNS). Studies suggest that the compound could potentially act as a modulator of serotonin receptors, specifically the 5-HT1A receptor, which is known to be involved in mood regulation and anxiety .
Case Studies
-
Serotonin Receptor Modulation :
A study on related compounds demonstrated that derivatives of 1,4-dioxaspiro[4.5]decan exhibited partial agonist activity at the 5-HT1A receptor with a pD2 value of 8.61, indicating a strong interaction with this target . Although specific data for this compound is limited, its structural similarities suggest potential efficacy in this area. -
Cytotoxicity Studies :
In vitro assays have shown that compounds structurally related to N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan can exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC values in the micromolar range against human melanoma and breast cancer cell lines .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. For instance, compounds in this class have shown good permeability across the blood-brain barrier (BBB), which is crucial for CNS-targeting drugs . Toxicological assessments suggest an estimated LD50 in the range of 600–1200 mg/kg for oral administration in mice, indicating a moderate safety profile .
Data Table: Biological Activity Overview
| Study/Compound | Target | Activity | IC (μM) | pD2 Value |
|---|---|---|---|---|
| 5-HT1A Agonist (related compound) | 5-HT1A Receptor | Partial Agonist | Not specified | 8.61 |
| Cytotoxicity (related compound) | Various Cancer Cell Lines | Cytotoxic | Varies (μM range) | Not applicable |
| Pharmacokinetics (related compound) | Blood-Brain Barrier | Good Permeability | Not specified | Not applicable |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine, and how can purity be optimized?
- Methodology : A common approach involves reductive amination using sodium triacetoxyborohydride (STAB) or similar reagents. For example, analogous spirocyclic amines (e.g., N-methyl-1,4-dioxaspiro[4.5]decan-8-amine) are synthesized by reacting ketones (e.g., 1,4-dioxaspiro[4.5]decan-8-one) with amines (e.g., methylamine) in dichloromethane, followed by STAB reduction . Purification via column chromatography or distillation is critical, as impurities like dimethylacetal (3%) may persist even after isolation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm the spirocyclic structure and benzyl substituents. For example, spiroxamine derivatives show distinct signals for tert-butyl groups (δ ~1.2 ppm) and dioxolane protons (δ ~3.8–4.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns, especially for distinguishing diastereomers .
- X-ray Crystallography : Programs like SHELXL are widely used for resolving spirocyclic structures, though data quality depends on crystal twinning and resolution .
Q. How should this compound be stored to ensure stability?
- Methodology : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the dioxolane ring. Similar spiro compounds (e.g., ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate) degrade under humid or acidic conditions, necessitating anhydrous storage .
Advanced Research Questions
Q. How can stereochemical outcomes (e.g., diastereomer formation) be controlled during synthesis?
- Methodology :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate diastereomers, as seen in spiroxamine (49–56% isomer A vs. 44–51% isomer B) .
- Stereoselective Catalysis : Explore asymmetric hydrogenation or organocatalysts to bias the spirocenter configuration. Computational modeling (DFT) can predict favorable transition states .
Q. What strategies are effective for deprotecting the 1,4-dioxaspiro ring without degrading the amine?
- Methodology :
- Acidic Hydrolysis : Trifluoroacetic acid (TFA) in THF selectively cleaves the dioxolane ring to yield cyclohexanone intermediates, as demonstrated in analogous syntheses .
- Alternative Deprotection : HCl in ethanol (2M) under reflux preserves the amine functionality while hydrolyzing the ketal .
Q. How can computational tools (e.g., DFT, molecular docking) predict biological activity or reactivity?
- Methodology :
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, spiroxamine’s fungicidal activity correlates with tert-butyl group hydrophobicity .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., fungal sterol biosynthesis enzymes) .
Q. What analytical methods resolve contradictions in reported spectral data (e.g., conflicting NMR shifts)?
- Methodology :
- Cross-Validation : Compare data across solvents (CDCl₃ vs. DMSO-d₆) and concentrations. For example, spiroxamine’s H NMR shifts vary by ±0.1 ppm due to solvent effects .
- 2D NMR : HSQC and HMBC experiments clarify ambiguous assignments, particularly for overlapping dioxolane protons .
Q. How does structural modification (e.g., substituting benzyl groups) impact physicochemical properties?
- Methodology :
- SAR Studies : Replace N-benzyl with alkyl/aryl groups and measure logP (HPLC) and solubility (shake-flask method). For instance, spiroxamine’s tert-butyl group enhances lipophilicity and fungicidal uptake .
- Thermal Analysis : DSC/TGA can assess stability changes; bulky substituents often increase melting points but reduce solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
